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The Allosteric Inhibition of SOS1: A Technical Guide to BI-3406

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Compound of Interest		
Compound Name:	Sos1-IN-7	
Cat. No.:	B12405787	Get Quote

Disclaimer: The specific inhibitor "Sos1-IN-7" requested in the prompt could not be identified in publicly available scientific literature. Therefore, this guide will focus on a well-characterized, potent, and selective allosteric inhibitor of SOS1, BI-3406, to provide a comprehensive technical overview as requested.

Introduction

Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of the small GTPase RAS.[1][2] The RAS signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in RAS genes, is a hallmark of many human cancers.[3] SOS1 facilitates the exchange of GDP for GTP on RAS, switching it to its active state and initiating downstream signaling through pathways like the MAPK/ERK cascade.[1][4]

SOS1 possesses a distinct allosteric pocket, separate from its catalytic site. The binding of an active, GTP-bound RAS molecule to this allosteric site enhances the catalytic activity of SOS1 in a positive feedback loop. Allosteric inhibitors of SOS1, such as BI-3406, target the catalytic site of SOS1, but not in a way that directly competes with RAS. Instead, they bind to a pocket adjacent to the RAS binding site, preventing the protein-protein interaction and subsequent nucleotide exchange.[5][6] This mode of inhibition effectively dampens the activation of both wild-type and mutant RAS, making it an attractive therapeutic strategy for RAS-driven cancers.



BI-3406: A Potent and Selective Allosteric SOS1 Inhibitor

BI-3406 is an orally bioavailable small molecule that potently and selectively inhibits the interaction between SOS1 and KRAS.[3][6] It binds to the catalytic domain of SOS1, thereby blocking the exchange of GDP for GTP on RAS and reducing the levels of active RAS-GTP.[5] [6] This leads to the suppression of downstream MAPK pathway signaling and inhibits the proliferation of cancer cells with various KRAS mutations.[6]

Quantitative Data for BI-3406

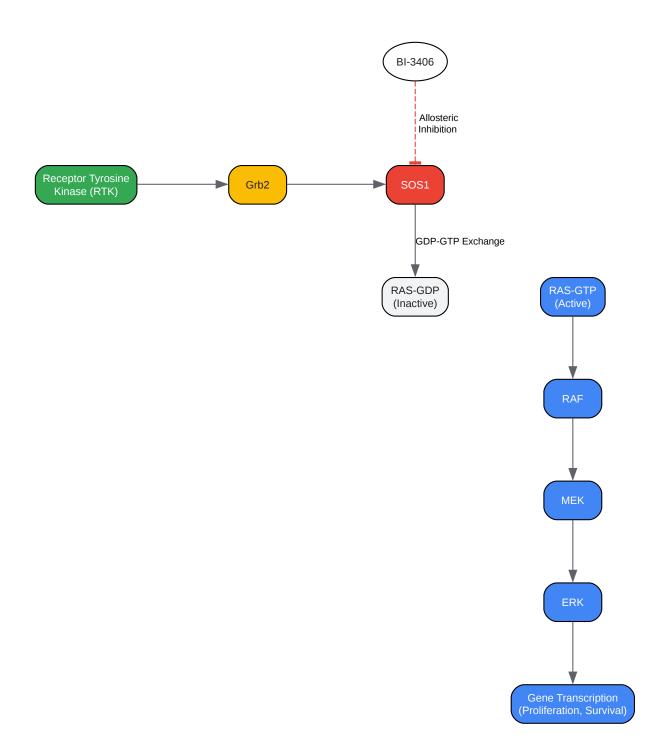
The following table summarizes the key quantitative data for the inhibitory activity of BI-3406 from various in vitro and cellular assays.

Assay Type	Target/Cell Line	Parameter	Value (nM)	Reference
SOS1::KRAS Interaction	Recombinant Proteins	IC50	4	[5]
pERK Inhibition	DLD-1 (KRAS G13D)	IC50	24	[5]
Cell Proliferation	DLD-1 (KRAS G13D)	IC50	36	[5]
Cell Proliferation	H520 (KRAS wt)	IC50	>10,000	[5]
SOS2 Selectivity	Recombinant SOS2	IC50	>10,000	[5]

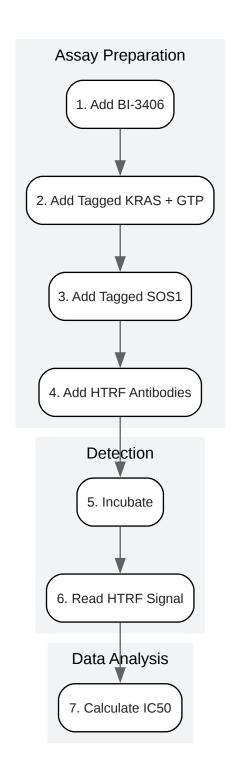
Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical RAS/MAPK signaling pathway and the mechanism of allosteric inhibition by BI-3406.









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